molecular formula C8H14O4 B1398024 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid CAS No. 13630-56-3

3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid

Katalognummer: B1398024
CAS-Nummer: 13630-56-3
Molekulargewicht: 174.19 g/mol
InChI-Schlüssel: DAYGNAZGJAYJCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid is a propionic acid derivative characterized by a propenyl ether chain attached via an ethoxy linker to the carboxylic acid backbone. The propenyl group may confer unique reactivity, such as susceptibility to Michael addition or polymerization, which could influence its biological activity or material properties .

Eigenschaften

IUPAC Name

3-(2-prop-2-enoxyethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-4-11-6-7-12-5-3-8(9)10/h2H,1,3-7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYGNAZGJAYJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257330
Record name 3-[2-(2-Propen-1-yloxy)ethoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13630-56-3
Record name 3-[2-(2-Propen-1-yloxy)ethoxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13630-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(2-Propen-1-yloxy)ethoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Method A: Nucleophilic Substitution and Ether Formation

This approach involves the nucleophilic substitution of a suitable halogenated precursor with a propenyl-oxy containing nucleophile.

Step Reaction Details Reagents & Conditions Notes
1. Activation of ethoxy chain Conversion of ethylene glycol derivatives to reactive intermediates Use of tosyl chloride or mesyl chloride to convert ethylene glycol derivatives into tosylates or mesylates Facilitates nucleophilic substitution
2. Ether linkage formation Nucleophilic attack by 2-propen-1-ol Reacting the activated ethoxy compound with 2-propen-1-ol in presence of a base like potassium carbonate Forms 2-(2-propen-1-yloxy)ethoxy group
3. Introduction of propionic acid Carboxylation or ester hydrolysis Hydrolysis of ester intermediates or direct carboxylation using CO2 under pressure Yields the free acid form

Method B: Ester Hydrolysis and Acidification

This method emphasizes the hydrolysis of ester intermediates to generate the free acid.

Step Reaction Details Reagents & Conditions Notes
1. Ester synthesis Esterification of the acid with propenyl-oxy chain Using acid chlorides or anhydrides with alcohols under catalytic conditions Produces ester intermediates
2. Hydrolysis Saponification of ester Treatment with aqueous sodium hydroxide or potassium hydroxide Converts ester to acid
3. Acidification Acid work-up Addition of dilute HCl to precipitate the free acid Purifies the target compound

Method C: Multi-Component Assembly via Coupling Reactions

This advanced strategy involves coupling reactions such as carbodiimide-mediated amidation or esterification.

Step Reaction Details Reagents & Conditions Notes
1. Activation of carboxylic acid Using carbodiimides like DCC or EDC Facilitates amide or ester bond formation Ensures high coupling efficiency
2. Coupling with propenyl-oxy chain Nucleophilic attack on activated acid Conducted in inert solvents like dichloromethane or DMF Produces the key linkage
3. Purification Chromatography or recrystallization Ensures high purity of the final compound

Data Table Summarizing Preparation Methods

Method Key Reactions Reagents Advantages Limitations
A Nucleophilic substitution Tosylates/mesylates, 2-propen-1-ol, K2CO3 Straightforward, scalable Multiple steps, requires intermediate purification
B Ester hydrolysis Ester intermediates, NaOH/HCl Simple, high yield Sensitive to hydrolysis conditions
C Coupling reactions DCC/EDC, activated acids High specificity, good yields More complex, costlier reagents

Research Findings and Industrial Relevance

Recent patent literature underscores the importance of optimizing reaction conditions to maximize yield and purity. For example, a method described in a patent for benzodiazepine derivatives (US11236064B2) employs a multi-step process involving activation, coupling, and hydrolysis, which can be adapted for the synthesis of the target compound. The use of high boiling non-protonic solvents like toluene or benzene, along with controlled temperature conditions, improves reaction efficiency and product isolation.

Furthermore, the hydrolysis step, often performed under alkaline conditions, is crucial for converting ester intermediates to free acids, with careful pH control (around 3-5) being essential for high purity.

Notes and Recommendations

  • Choice of Reagents: Using sodium bicarbonate as a base during hydrolysis provides a mild environment that minimizes side reactions.
  • Solvent Selection: Toluene and isopropanol are preferred for their high boiling points and ease of removal.
  • Reaction Conditions: Reflux conditions (1-3 hours) are typical, with temperature control critical to prevent degradation.
  • Purification: Recrystallization from suitable solvents like isopropanol or methyl tert-butyl ether yields high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

PPAR Agonists

  • C333H (2-(3-furan-2-yl-acryloylamino)-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-phenyl}-propionic acid): Structure: Incorporates a furan-acrylamide group and oxazolyl-ethoxy-phenyl substituents. Activity: Dual PPARα/γ agonist with demonstrated efficacy in improving lipid metabolism disorders. The oxazole ring enhances binding affinity to PPAR isoforms compared to simpler ethers . Comparison: Unlike 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid, C333H’s oxazole and furan groups contribute to higher receptor specificity. The propenyl ether in the target compound may offer fewer steric hindrances but lower metabolic stability due to unsaturated bonds .
  • GI 262570 [(S)-2-(2-benzoylphenylamino)-3-[4-[2-(5-methyl-2-phenyl-2-oxazol-4-yl)ethoxy]phenyl]propionic acid]: Structure: Features a benzoylphenylamino group and oxazolyl-ethoxy-phenyl chain. Activity: Potent PPARγ activator with hemodynamic effects in preclinical models. The benzoyl group enhances lipophilicity, improving membrane permeability . Comparison: The absence of aromatic substituents in this compound may reduce PPARγ binding but increase solubility in aqueous environments .

Antagonists and Sodium Salts

  • 3-[2-(2-Heptylimidazolin-1-yl)ethoxy]propionic Acid Sodium Salt: Structure: Includes a heptyl-substituted imidazoline ring and sodium carboxylate. Activity: Likely used as a surfactant or ion-channel modulator due to its amphiphilic nature. The sodium salt form enhances aqueous solubility compared to the free acid .
  • Indole-Based αvβ3 Antagonists (e.g., 3-[5-[2-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)ethoxy]indol-1-yl]-3-(3-pyridyl)propionic acid): Structure: Combines indole, naphthyridine, and pyridyl groups. Activity: Subnanomolar αvβ3 integrin antagonists with anti-angiogenic properties. The indole scaffold is critical for receptor engagement .

Physicochemical and Pharmacokinetic Properties

Compound Water Solubility LogP Key Functional Groups Bioactivity Source
This compound Moderate ~1.2 Propenyl ether, carboxylic acid Unknown (inferred: moderate PPAR binding) N/A
C333H Low 3.8 Oxazole, furan, carboxylic acid Dual PPARα/γ agonist (EC50 < 100 nM) Acta Pharmacol Sinica
GI 262570 Low 4.1 Benzoylphenyl, oxazole PPARγ activator (IC50 = 10 nM) PubMed
Sodium 3-[2-(2-heptylimidazolin-1-yl)ethoxy]propanoate High -0.5 Imidazoline, sodium carboxylate Surfactant, ion modulation Patent data

Key Observations :

  • The sodium salt derivative () has superior solubility due to ionization, while PPAR agonists (C333H, GI 262570) exhibit higher LogP values, correlating with enhanced membrane penetration.
  • The propenyl ether group in the target compound may confer intermediate solubility and LogP, balancing bioavailability and distribution .

Q & A

Basic Research Questions

Q. How can researchers design a safe and efficient synthesis protocol for 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid?

  • Methodological Answer: Utilize factorial design to optimize reaction parameters (e.g., temperature, solvent, catalyst loading). Pre-experimental designs (e.g., one-variable-at-a-time) can identify critical factors, followed by full factorial experiments to assess interactions . Incorporate safety protocols such as fume hoods, personal protective equipment (PPE), and emergency showers, as recommended for handling reactive ethers and carboxylic acids . Monitor reaction progress via TLC or HPLC, and purify using column chromatography.

Q. What are the recommended analytical techniques for characterizing the molecular structure of this compound?

  • Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the allyl ether and propionic acid moieties. Compare experimental spectra with computational predictions (e.g., density functional theory) to validate assignments. Infrared (IR) spectroscopy can verify carbonyl (C=O) and ether (C-O-C) functional groups. Cross-reference data with databases like NIST Chemistry WebBook for spectral consistency .

Q. What safety measures are critical when handling this compound in laboratory settings?

  • Methodological Answer: Implement engineering controls (e.g., local exhaust ventilation) to minimize airborne exposure. Use PPE (gloves, goggles, lab coats) and establish decontamination protocols (e.g., emergency showers). Avoid ingestion/inhalation by prohibiting eating/drinking in labs and conducting regular air monitoring . Document exposures under OSHA 29 CFR 1910.1020 and seek medical evaluation if symptoms arise .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

  • Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Use reaction path search algorithms to identify energetically favorable conditions. Integrate machine learning to analyze experimental-computational feedback loops, reducing trial-and-error approaches . Validate predictions with kinetic studies (e.g., Arrhenius plots) to refine activation parameters.

Q. How should researchers address contradictions in spectral or toxicity data across studies?

  • Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, impurities). For toxicity discrepancies, compare study protocols (e.g., cell lines vs. in vivo models) and consult regulatory assessments (e.g., ECHA’s SVHC evaluations for structurally similar compounds) . Replicate experiments under standardized conditions and publish negative results to improve data transparency.

Q. What advanced pharmacological assays are suitable for studying this compound’s bioactivity?

  • Methodological Answer: Use in vitro assays (e.g., enzyme inhibition, receptor binding) to screen for activity. For anti-inflammatory or antimicrobial potential, employ cell-based models (e.g., RAW 264.7 macrophages, MIC assays). Cross-reference with structurally analogous compounds like 3-hydroxy-4-methoxycinnamic acid, which is studied in pharmacological contexts . Validate findings with dose-response curves and mechanistic studies (e.g., Western blotting for pathway analysis).

Q. How can researchers optimize the compound’s stability under varying storage conditions?

  • Methodological Answer: Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Assess degradation products via LC-MS and identify susceptible functional groups (e.g., allyl ether hydrolysis). Use factorial design to test stabilizers (e.g., antioxidants, pH buffers) and recommend inert atmosphere storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid
Reactant of Route 2
Reactant of Route 2
3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.